3-Chloro-2-(2-nitrophenyl)-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70704-46-0 |
|---|---|
Molecular Formula |
C13H8ClN3O2 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
3-chloro-2-(2-nitrophenyl)indazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-13-9-5-1-2-6-10(9)15-16(13)11-7-3-4-8-12(11)17(18)19/h1-8H |
InChI Key |
FKFAZUDFDNSHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C3C=CC=CC3=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations
Proposed Pathways for 2H-Indazole Formation
The formation of the 2H-indazole scaffold from precursors like 2-nitrophenyl derivatives can proceed through several proposed pathways. One prominent method is the Davis-Beirut reaction, which is a versatile approach for constructing 2H-indazoles and their derivatives. nih.gov This reaction can be initiated under either alkaline or mild photochemical conditions. nih.gov
Another significant pathway is the Cadogan cyclization, a classical reductive method for synthesizing 2H-indazoles from nitroaromatic compounds. nih.gov Traditionally, this reaction requires harsh conditions, often involving high temperatures. nih.gov However, recent advancements have enabled the Cadogan reaction to proceed under milder conditions. nih.gov
Furthermore, tandem reactions involving carbon-carbon and subsequent nitrogen-nitrogen bond formations provide an efficient route to 2H-indazoles. nih.govacs.org This can be achieved through base-catalyzed cyclization of specific precursors. nih.govacs.org Transition metal-catalyzed reactions, particularly those involving palladium and copper, also play a crucial role in the synthesis of 2H-indazoles by facilitating C-N and N-N bond formations. nih.govorganic-chemistry.org
A plausible mechanism for the synthesis of 2-phenyl-2H-indazoles involves a multi-step, one-pot reaction. acs.org This begins with the condensation of a 2-bromobenzaldehyde (B122850) with a primary amine to form a 2-bromobenzylidene intermediate. acs.org This is followed by a copper-catalyzed SNAr reaction with sodium azide (B81097) to produce an azide-copper complex. acs.org Subsequent copper-mediated denitrogenation leads to a 2-phenyliminoaniline intermediate, which then undergoes intramolecular cyclization to form the 2H-indazole. acs.org
Electron Transfer and Radical Mechanisms
Recent studies have highlighted the significance of electron transfer and radical mechanisms in the synthesis and functionalization of 2H-indazoles.
An iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is proposed to proceed through a radical chain mechanism. nih.gov Density Functional Theory (DFT) calculations support this, suggesting an iodine-assisted hydrogen transfer from the benzylic position to a nitrogen atom. nih.gov
The direct radical alkylation and acylation of 2H-indazoles at the C3-position have been achieved using a Ag(I)/Na2S2O8 system, indicating a radical pathway. rsc.org Similarly, the metal-free fluorination of 2H-indazoles with N-fluorobenzenesulfonimide (NFSI) in water is suggested to occur via a radical mechanism. organic-chemistry.org Control experiments involving radical traps like TEMPO and BHT have been used to support the involvement of radical intermediates in halogenation reactions. nih.gov For instance, the formation of a brominated product was inhibited in the presence of these radical scavengers, and a bromine radical was captured in a separate experiment, providing evidence for a radical pathway. nih.gov
Furthermore, a visible-light-induced, self-catalyzed energy transfer process between 2H-indazoles and α-keto acids for the synthesis of 3-acyl-2H-indazoles points towards a radical mechanism initiated by photoexcitation. nih.govacs.org
Transition State Analysis in Key Synthetic Steps
While detailed transition state analyses for the synthesis of 3-Chloro-2-(2-nitrophenyl)-2H-indazole are not extensively documented in the provided search results, the mechanistic studies of related 2H-indazole syntheses offer insights into the key energetic barriers and intermediates.
For instance, in the iodine-mediated synthesis of 2H-indazoles, DFT calculations have been employed to investigate the radical chain mechanism, which inherently involves analyzing the transition states of the hydrogen transfer and cyclization steps. nih.gov
In the context of the Davis-Beirut reaction, the relative stability and reactivity of intermediates like the nitroso imine and its subsequent cyclization products are crucial. nih.gov The competition between the desired N-N bond formation and side reactions, such as imine bond cleavage by water, is governed by the relative energies of the respective transition states. nih.gov
The proposed mechanism for the metal-free halogenation of 2H-indazoles involves the formation of a cationic intermediate after the initial radical attack. nih.gov The energetics of this intermediate and the subsequent proton transfer would be critical in determining the reaction's feasibility and regioselectivity. nih.gov
Spectroscopic and Structural Elucidation of 3 Chloro 2 2 Nitrophenyl 2h Indazole and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.
1D NMR (¹H, ¹³C) Analysis
One-dimensional NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in a molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). In 3-Chloro-2-(2-nitrophenyl)-2H-indazole, the aromatic protons of the indazole and the 2-nitrophenyl rings are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic systems and the electron-withdrawing nitro group.
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms and their chemical environments. The signals for the carbon atoms in this compound are anticipated across a wide range. Carbons in the aromatic rings typically resonate between 110-150 ppm. The carbon atom attached to the chlorine (C3) would be significantly influenced by the halogen's electronegativity, and the carbons of the nitrophenyl ring are affected by the strong electron-withdrawing nature of the NO₂ group.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indazole Ring | ||
| C3 | - | ~140 |
| C3a | - | ~125 |
| H4 / C4 | ~7.8-8.0 | ~122 |
| H5 / C5 | ~7.3-7.5 | ~128 |
| H6 / C6 | ~7.5-7.7 | ~124 |
| H7 / C7 | ~7.9-8.1 | ~115 |
| C7a | - | ~148 |
| 2-Nitrophenyl Ring | ||
| C1' | - | ~135 |
| C2' | - | ~145 |
| H3' / C3' | ~7.8-8.0 | ~125 |
| H4' / C4' | ~7.6-7.8 | ~134 |
| H5' / C5' | ~7.7-7.9 | ~129 |
| H6' / C6' | ~8.1-8.3 | ~130 |
Note: These are estimated values and actual experimental results may vary.
2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Confirmation
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H4, H5, H6, and H7 of the indazole ring, confirming their sequence. It would also establish the connectivity between the four adjacent protons (H3' to H6') on the 2-nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. organic-chemistry.org This is essential for assigning each carbon signal to its corresponding proton, for instance, linking the proton signal at ~7.8 ppm to the C4 carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). organic-chemistry.org HMBC is invaluable for connecting the different fragments of the molecule. A key expected correlation would be between the protons of the nitrophenyl ring (e.g., H3' or H6') and the C7a or C3a carbons of the indazole, definitively proving the attachment of the nitrophenyl group to the N2 position of the indazole ring. It also helps assign quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. A critical NOESY correlation would be expected between H6' of the nitrophenyl ring and H7 of the indazole ring, confirming their spatial proximity and thus the rotational orientation of the phenyl ring relative to the indazole core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in characteristic absorption bands.
For this compound, the IR spectrum would be expected to display several key absorptions that confirm its structure. Data from related nitro-containing indazole derivatives show characteristic peaks for the nitro group. rsc.org
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Indazole C=N | Stretch | 1620 - 1580 |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 |
| C-Cl | Stretch | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.
For this compound (Molecular Formula: C₁₃H₈ClN₃O₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to a molecular weight of approximately 273.0305 amu. A key feature would be the isotopic pattern of the chlorine atom: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
Common fragmentation pathways could include:
Loss of the nitro group (-NO₂, 46 amu).
Cleavage of the N-phenyl bond, separating the indazole and nitrophenyl moieties.
Loss of the chlorine atom (-Cl, 35/37 amu).
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. It yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Crystallographic Data for Analogue: 3-Chloro-2-ethyl-6-nitro-2H-indazole researchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₈ClN₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2363 (7) |
| b (Å) | 7.4063 (5) |
| c (Å) | 12.1247 (8) |
| β (°) | 111.051 (1) |
| Volume (ų) | 941.67 (11) |
| Z (molecules/unit cell) | 4 |
This data is for a related compound and serves as an example of the information obtained from X-ray crystallography.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed investigation of molecular systems.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis of 3-Chloro-2-(2-nitrophenyl)-2H-indazole involves geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing a stable 3D structure. Using a functional such as B3LYP with a basis set like 6-31G(d,p) allows for accurate prediction of bond lengths, bond angles, and dihedral angles. epstem.net For instance, the indazole moiety is expected to be nearly planar, though slight folding can occur. researchgate.net
Once the geometry is optimized, electronic structure analysis can be performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and electronic excitation properties. manipal.edu A smaller energy gap generally corresponds to higher reactivity. manipal.edu
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.73 | ||
| N-N (indazole) | 1.35 | ||
| C-N (indazole-phenyl) | 1.45 | ||
| N-O (nitro) | 1.22 | ||
| Indazole-Phenyl | 45.0 | ||
| C-N-O (nitro) | 118.0 | ||
| Cl-C-C (indazole) | 125.0 |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar structures.
Energetic Stability of Tautomers and Conformers
This compound can exist in different tautomeric and conformational forms. Tautomers are structural isomers that readily interconvert, and in the case of indazoles, this can involve the position of the hydrogen atom. Conformers arise from the rotation around single bonds, particularly the bond connecting the indazole and nitrophenyl rings.
DFT calculations are employed to determine the relative energetic stability of these different forms. By calculating the total electronic energy of each optimized tautomer and conformer, the most stable isomer can be identified. The energy differences between these forms provide insight into their relative populations at equilibrium. Molecular dynamics simulations can also be used to explore the conformational space and identify the most populated conformational states. nih.gov
Reaction Pathway Elucidation and Barrier Calculations
DFT can be used to model potential chemical reactions involving this compound. This includes elucidating reaction pathways and calculating the activation energy barriers for these transformations. scirp.org By mapping the potential energy surface of a reaction, transition states can be located, and the minimum energy path connecting reactants, transition states, and products can be determined. This information is invaluable for understanding reaction mechanisms and predicting reaction kinetics.
Quantum Chemical Calculations for Molecular Properties
Beyond geometry and energetics, quantum chemical calculations can predict a wide range of molecular properties. epstem.net These properties are derived from the molecule's calculated electronic wavefunction and are essential for characterizing the compound.
Key properties that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is useful for predicting how the molecule will interact with other molecules. manipal.edu
Polarizability: This describes how easily the electron cloud of the molecule can be distorted by an external electric field. scirp.org
Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated, providing a more complete picture of the molecule's stability and reactivity under different conditions. epstem.net
Table 2: Hypothetical Calculated Molecular Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
| Polarizability | 35.5 ų |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar structures.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. ijnrd.org For this compound and its analogues, QSAR can be a powerful tool in drug discovery to predict the activity of new derivatives and guide synthetic efforts. scirp.orgmdpi.com
A typical QSAR study involves:
Data Set: A series of related compounds with measured biological activity is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, or electronic in nature.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. scirp.org
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. scirp.org
For nitroaromatic compounds, descriptors such as the octanol-water partition coefficient (logP), molar refractivity, and electronic parameters like HOMO and LUMO energies have been shown to be important for modeling their biological effects. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. nih.gov For this compound, MD simulations can be used to:
Conformational Analysis: Explore the accessible conformations of the molecule in a solvent environment, providing a more realistic picture of its flexibility and shape than static quantum mechanical calculations.
Intermolecular Interactions: Simulate the interaction of the molecule with a biological target, such as an enzyme or receptor. This can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, and provide insights into the stability of the complex. nih.gov
An MD simulation typically involves defining a force field to describe the interatomic forces, placing the molecule in a simulation box with solvent molecules, and then solving Newton's equations of motion to track the trajectory of all atoms over time. ajchem-a.com Analysis of the trajectory can yield information about the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. ajchem-a.com
Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Setting |
| Force Field | CHARMM36 |
| Solvent | Water (TIP3P model) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Ensemble | NPT (Isothermal-isobaric) |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical simulation setups.
The performed searches for quantum chemical analyses, including Density Functional Theory (DFT) studies, molecular orbital calculations, and predictions of reactivity indices (such as HOMO/LUMO energies, electrophilicity, and Fukui functions) for this exact molecule did not yield any specific results. While literature exists for computational studies on other substituted indazole derivatives, the data necessary to construct a detailed analysis for this compound, as per the requested outline, is not available in the public domain based on the conducted searches.
Therefore, the section on "" focusing on the in silico prediction of chemical reactivity and selectivity for this compound, including detailed research findings and data tables, cannot be generated at this time due to the lack of available scientific literature on this specific compound.
Chemical Transformations and Derivatization of 3 Chloro 2 2 Nitrophenyl 2h Indazole
Functional Group Interconversions on the Indazole Core
The indazole core of 3-Chloro-2-(2-nitrophenyl)-2H-indazole offers multiple sites for functionalization, primarily at the 3-position and on the benzo-fused ring (C4-C7).
Modifications at the 3-Position (e.g., Halogen Transformations, C3-H Cyanomethylation)
The chlorine atom at the 3-position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution or cross-coupling reactions. While direct halogen exchange reactions on 3-chloro-2H-indazoles are not extensively documented in the provided literature, the reactivity of similar heterocyclic systems suggests that transformations such as fluorination, bromination, or iodination could be achieved under specific conditions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. Halogenated 2H-indazoles can be elaborated into more complex structures using these methods nih.gov. For instance, 3-aryl and 3-(1-alkynyl)-2H-indazoles can be synthesized from their halogenated precursors nih.gov. This suggests that the chloro group at the 3-position of this compound could be replaced with various aryl, heteroaryl, or alkynyl groups.
Furthermore, direct C3-H functionalization is a well-established strategy for modifying the indazole core. A notable example is the visible-light-promoted C3-H cyanomethylation of 2H-indazoles. This method utilizes Ir(ppy)₃ as a photocatalyst and bromoacetonitrile as the cyanomethyl radical source, providing C3-cyanomethylated derivatives in good yields under mild conditions organic-chemistry.org. While this applies to a C-H bond, it highlights the reactivity of the C3 position. It is conceivable that if the starting material were a 3-unsubstituted-2-(2-nitrophenyl)-2H-indazole, this method could be employed.
Table 1: Examples of C3-H Cyanomethylation of 2-Aryl-2H-indazoles
| Entry | 2-Aryl Substituent | Product | Yield (%) |
| 1 | Phenyl | 2-(2-Phenyl-2H-indazol-3-yl)acetonitrile | 75 |
| 2 | 4-Methoxyphenyl | 2-(2-(4-Methoxyphenyl)-2H-indazol-3-yl)acetonitrile | 82 |
| 3 | 4-Chlorophenyl | 2-(2-(4-Chlorophenyl)-2H-indazol-3-yl)acetonitrile | 68 |
| 4 | 3-Fluorophenyl | 2-(2-(3-Fluorophenyl)-2H-indazol-3-yl)acetonitrile | 71 |
Substitutions on the Benzo-Fused Ring (C4-C7)
The benzo-fused ring of the indazole core is susceptible to electrophilic aromatic substitution, although the directing effects of the fused pyrazole (B372694) ring and the substituents on both rings will influence the regioselectivity of such reactions. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the benzene (B151609) ring of 2H-indazoles nih.gov.
Recent studies have highlighted various C-H functionalization reactions on 2H-indazoles, including arylation, amination, acylation, and sulfonylation nih.gov. The specific position of substitution (C4, C5, C6, or C7) would depend on the reaction conditions and the electronic nature of the existing substituents. For this compound, the directing effects of the chloro and nitrophenyl groups would need to be considered.
Transformations Involving the 2-Nitrophenyl Moiety
The 2-nitrophenyl group at the N2 position offers opportunities for chemical modification at both the nitro group and the phenyl ring.
Modifications to the Nitro Group
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably through reduction. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. A variety of reagents can be employed to achieve this, leading to different products such as amines, hydroxylamines, or azo compounds.
Common methods for the reduction of a nitro group to an amine include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) vanderbilt.edu. The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. For instance, catalytic hydrogenation with Raney nickel is often preferred for substrates containing aromatic halogens to prevent dehalogenation.
The reduction of the nitro group in this compound would yield 2-(2-aminophenyl)-3-chloro-2H-indazole, a valuable intermediate for further derivatization, such as the construction of fused heterocyclic systems.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines
| Reagent | Conditions | Notes |
| H₂, Pd/C | Catalytic | Highly efficient, but may reduce other functional groups. |
| H₂, Raney Ni | Catalytic | Often used for substrates with halogen substituents. |
| Fe, HCl | Stoichiometric | Classical and cost-effective method. |
| SnCl₂, HCl | Stoichiometric | A common laboratory-scale method. |
| Zn, CH₃COOH | Stoichiometric | Mild conditions. |
Substitutions on the Phenyl Ring
Conversely, once the nitro group is reduced to an amino group, the resulting aniline (B41778) derivative becomes highly activated towards electrophilic substitution, with the amino group being a strong ortho-, para-director. This opens up a wide range of possibilities for further functionalization of the phenyl ring.
N-Substitution Reactions at the Indazole Nitrogen
While the N2 position of the indazole ring in the parent compound is already substituted with the 2-nitrophenyl group, it is important to consider the broader context of N-substitution reactions in 2H-indazoles for completeness. The synthesis of 2-substituted-2H-indazoles is a key area of research.
Methods for the regioselective synthesis of 2-aryl-substituted 2H-indazoles include palladium-catalyzed reactions between 2-bromobenzyl bromides and arylhydrazines organic-chemistry.org. Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) also provide a versatile route to 2H-indazoles with a variety of substituents at the N2 position organic-chemistry.org.
Furthermore, N2-alkylation of 1H-indazoles can be achieved with high selectivity using various alkylating agents under acidic or copper-catalyzed conditions organic-chemistry.org. These synthetic strategies are fundamental to accessing a wide range of N-substituted indazole derivatives, which are often challenging to obtain through direct substitution on a pre-formed 2H-indazole.
Formation of Polycyclic Systems and Fused Ring Structures
The 2H-indazole scaffold, particularly when substituted with reactive handles like a chloro group at the 3-position and a nitrophenyl group at the N-2 position, serves as a versatile platform for the synthesis of complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry and materials science. The construction of such systems often involves cascade reactions or intramolecular cyclizations that leverage the inherent reactivity of the indazole core and its substituents.
One prominent strategy for building fused polycyclic systems is through multi-component reactions (MCRs) followed by intramolecular cyclization. For instance, a facile methodology for constructing indazolo-fused quinoxalinone derivatives has been developed utilizing an Ugi four-component reaction (U-4CR) followed by an intramolecular Ullmann reaction semanticscholar.org. Although this was demonstrated on a 3-carboxyindazole, the principle can be extended to this compound. The Ugi reaction would first assemble a linear precursor, which then undergoes an intramolecular copper-catalyzed N-arylation (Ullmann reaction) to form the fused ring system. The presence of the 2-(2-nitrophenyl) group can influence the electronic properties and reactivity of the indazole nitrogen, while the 3-chloro atom acts as a leaving group in subsequent nucleophilic substitution or cross-coupling reactions to build further complexity.
Another approach involves the direct cyclization of functionalized indazoles. For example, fused tricyclic pyridazino[1,2-a]indazolium ring systems can be synthesized in a single step from appropriate precursors nih.gov. This type of transformation highlights the ability of the indazole N-N bond motif to participate in ring-forming reactions, leading to novel heterocyclic frameworks. The specific substitution pattern of this compound offers multiple sites for designing intramolecular reactions to generate unique fused structures.
The following table summarizes representative examples of reactions used to form polycyclic systems from indazole derivatives, illustrating the potential pathways applicable to this compound.
Table 1: Synthesis of Fused Ring Systems from Indazole Derivatives
| Starting Indazole Type | Reaction Sequence | Resulting Fused System | Reference |
|---|---|---|---|
| 3-Carboxyindazole | Ugi four-component reaction followed by intramolecular Ullmann reaction | Indazolo-fused quinoxalinone | semanticscholar.org |
| 2-Formyl dialkylanilines | Reaction with hydroxylamine (B1172632) | Fused tricyclic pyridazino[1,2-a]indazolium | nih.gov |
Regioselective Functionalization Studies
Regioselective functionalization is critical for elaborating the this compound core to create diverse derivatives with tailored properties. The substitution pattern of the parent molecule offers several avenues for selective reactions, primarily directed by the electronic nature of the substituents and the use of specific catalytic systems.
Transition metal-catalyzed C-H functionalization is a powerful tool for modifying the 2-phenyl group of 2-aryl-2H-indazoles. The indazole ring itself can act as a directing group, guiding the functionalization to the ortho position of the N-phenyl substituent. Rhodium(III)-catalyzed reactions, for example, have been employed for the direct acylmethylation of 2H-indazoles researchgate.net. In the case of this compound, the azo-like N=N bond within the indazole core can direct the C-H activation of the 2-nitrophenyl ring. The nitro group's strong electron-withdrawing nature would significantly influence the regioselectivity of this process, potentially favoring functionalization at specific positions on the nitrophenyl ring.
Furthermore, the indazole core itself can be functionalized. While the C-3 position is blocked by a chlorine atom (which can be substituted via cross-coupling reactions), other positions on the benzo part of the indazole are available for functionalization.
Cycloaddition reactions provide another route for regioselective functionalization. For instance, 1,3-dipolar cycloadditions with nitroindazole derivatives bearing a vinyl group have been used to synthesize nitroindazole-pyrazoline derivatives mdpi.com. Similarly, the synthesis of novel heterocyclic systems from 3-chloro-6-nitro-1H-indazole has been achieved through cycloaddition reactions, yielding triazole and oxazoline-containing derivatives with a degree of periselectivity and regioselectivity nih.gov. These methods could be adapted to this compound, where the nitrophenyl group could be modified with a dipolarophile to participate in intramolecular or intermolecular cycloadditions, leading to complex, regiochemically defined products.
The table below outlines key strategies for the regioselective functionalization of indazole systems.
Table 2: Examples of Regioselective Functionalization of Indazole Scaffolds
| Indazole System | Reagent/Catalyst | Type of Functionalization | Outcome | Reference |
|---|---|---|---|---|
| 2-Phenyl-2H-indazoles | Sulfoxonium ylides / Cp*Rh(III) | Chelation-assisted C-H activation | Ortho-acylmethylation of the 2-phenyl group | researchgate.net |
| Azobenzenes / Aldehydes | Rhodium(III) catalyst | C-H bond addition and cyclative capture | Regioselective formation of 2-aryl-2H-indazoles | nih.gov |
| N-Vinyl-nitro-1H-indazoles | Nitrile imines | 1,3-Dipolar cycloaddition | Regioselective formation of nitroindazole-pyrazoline derivatives | mdpi.com |
Advanced Synthetic Strategies and Green Chemistry in the Synthesis of 2-Aryl-2H-Indazoles
The synthesis of substituted indazoles, a critical scaffold in medicinal chemistry, is continually evolving towards more efficient, sustainable, and scalable methods. Advanced strategies such as photocatalysis, the use of green solvents, continuous flow applications, and the development of reusable catalysts are at the forefront of this transformation. These methodologies offer significant advantages over traditional synthetic routes, including milder reaction conditions, reduced environmental impact, and enhanced safety profiles. This article explores these modern synthetic approaches with a focus on their application to the synthesis of 2-aryl-2H-indazoles, a class of compounds that includes the target molecule this compound.
Future Research Directions in Substituted 2h Indazole Chemistry
Development of Novel and Efficient Synthetic Routes
The selective synthesis of 2H-indazoles remains a challenge, as the 1H-tautomer is thermodynamically more stable. rsc.orgnih.gov Consequently, the development of novel and efficient synthetic routes that favor the formation of the 2H-isomer is a primary research objective.
Recent advancements have moved beyond traditional methods, such as the cyclization of o-toluidine (B26562) diazonium salts and the intramolecular cyclization of arylhydrazones, which often yield mixtures of isomers. acs.org Modern approaches increasingly rely on transition-metal catalysis to achieve high regioselectivity and yield. Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a notable example, demonstrating good tolerance for various functional groups. researchgate.netorganic-chemistry.org
Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have also proven effective for the synthesis of 2-aryl-2H-indazoles. organic-chemistry.org In these reactions, the copper catalyst is crucial for the formation of both C-N and N-N bonds. organic-chemistry.org The use of copper(I) oxide nanoparticles as a catalyst under ligand-free conditions in green solvents like polyethylene (B3416737) glycol (PEG) represents a more sustainable approach. nih.gov
Furthermore, rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides a direct, one-step synthesis of N-aryl-2H-indazoles. nih.govnih.gov This method is highly functional group compatible. nih.gov Cobalt and Rhenium catalysts have also been employed in similar transformations of azobenzenes. nih.gov
Metal-free synthetic strategies are also gaining traction. These include visible-light-mediated reactions, such as the [3+2] dipolar cycloaddition of arynes and sydnones, which proceeds under mild conditions with excellent yields and selectivity for the 2H-indazole product. organic-chemistry.orgnih.govnih.govnih.govthieme-connect.comacs.org Another innovative metal-free approach involves the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids under photochemical or thermal conditions to yield 3-functionalized 2H-indazoles. researchgate.net
Future efforts in this area should focus on expanding the substrate scope of these novel methods, reducing catalyst loading, and developing enantioselective synthetic routes to access chiral 2H-indazole derivatives. The development of synthetic protocols that allow for the direct and regioselective synthesis of complex molecules like 3-Chloro-2-(2-nitrophenyl)-2H-indazole from simple precursors is of particular interest.
Exploration of Undiscovered Reactivity Patterns
Understanding and exploiting the reactivity of the 2H-indazole core is crucial for the development of new functional molecules. While the basic reactivity of indazoles in electrophilic substitution is known, the exploration of more nuanced and previously undiscovered reactivity patterns is a burgeoning area of research. chemicalbook.com
A significant focus has been on the direct C-H functionalization of the 2H-indazole scaffold, which offers a step-economic way to introduce molecular complexity. rsc.orgresearchgate.netrsc.orgbits-pilani.ac.in Late-stage functionalization via C-H activation is a particularly powerful strategy for creating diverse libraries of indazole derivatives for biological screening. acs.orgresearchgate.netrsc.org Research has demonstrated the feasibility of C3-functionalization through transition metal-catalyzed C-H activation or radical pathways. rsc.orgrsc.org For instance, palladium-catalyzed C-H functionalization at the C3-position using an isocyanide insertion strategy has led to the synthesis of novel benzoxazinoindazoles and indazoloquinoxalines. acs.org The use of visible light and electrocatalysis to promote C3-functionalization represents a green and efficient alternative to traditional methods. sioc-journal.cn
Beyond C-H functionalization, the exploration of cycloaddition reactions involving the 2H-indazole ring system is a promising avenue. The [3+2] dipolar cycloaddition of arynes with sydnones to form 2H-indazoles has been well-documented and showcases the potential of this ring system to participate in pericyclic reactions. nih.govnih.govthieme-connect.comacs.org Further investigation into other types of cycloadditions could unveil new pathways to complex fused heterocyclic systems.
Ring-opening reactions of 2H-indazoles are also an emerging area of interest. nih.gov Recent studies have shown that 2H-indazoles can undergo visible-light-induced or electrochemical oxidative ring-opening reactions in the presence of alcohols to afford ortho-alkoxycarbonylated azobenzenes. rsc.orgacs.orgresearchgate.netresearchgate.net These reactions proceed through a radical-addition/ring-opening cascade and offer a novel method for the synthesis of functionalized azobenzenes from a heterocyclic precursor. acs.org The Davis-Beirut reaction, which involves the in situ generation of a nitroso intermediate, has also been utilized for the synthesis of 2H-indazoles and can lead to ring-opened products under certain conditions. nih.gov
Future research should aim to systematically explore the participation of substituted 2H-indazoles, such as this compound, in these and other reaction types. The influence of the chloro and nitro-phenyl substituents on the reactivity of the indazole core could lead to the discovery of unique chemical transformations.
Computational Design of New Indazole-Based Chemical Probes
The integration of computational chemistry with synthetic and biological studies offers a powerful paradigm for the discovery of new bioactive molecules. In the context of 2H-indazoles, computational methods are being increasingly employed to design and optimize derivatives as chemical probes and potential drug candidates.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of indazole derivatives. rsc.orgnih.govdergipark.org.trresearchgate.net DFT studies have been used to investigate the mechanism of copper-catalyzed synthesis of 2H-indazoles, providing insights into the activation of the azide group and the N-N bond formation process. nih.govrsc.org Such mechanistic understanding is crucial for the rational design of more efficient catalytic systems. rsc.org DFT calculations can also predict the reactivity of different positions on the indazole ring, guiding synthetic efforts towards the desired functionalization. nih.gov For example, the molecular electrostatic potential (MEP) can help in identifying sites susceptible to nucleophilic and electrophilic attack. nih.gov
In silico high-throughput screening (HTS) and structure-based drug design are powerful tools for identifying new indazole-based inhibitors for various biological targets. nih.govresearchgate.net For instance, an in silico screen followed by structure-based optimization led to the discovery of potent indazole-derived inhibitors of Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy. nih.gov Similarly, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been used to design novel indazole derivatives as inhibitors of histone deacetylase (HDAC) for breast cancer therapy. nih.gov These studies demonstrate the potential of computational approaches to rapidly identify promising lead compounds and guide their optimization. nih.gov
The design of selective inhibitors for specific enzyme isoforms, such as cyclooxygenase-2 (COX-2), is another area where computational design is impactful. researchgate.net By understanding the binding modes of indazole derivatives within the active site of the target protein, researchers can design modifications to enhance potency and selectivity. bohrium.com This approach has been used to develop novel indazole-based COX-2 inhibitors and even PET tracers for in vivo imaging. researchgate.net
Future research in this domain should focus on the development of more accurate and predictive computational models. The application of machine learning and artificial intelligence to virtual screening and lead optimization holds significant promise. nih.gov For a specific compound like this compound, computational studies could predict its potential biological targets and guide the synthesis of analogs with improved activity and pharmacokinetic properties.
Advanced Characterization Techniques for Complex Indazole Structures
The unambiguous structural elucidation of novel and complex indazole derivatives is paramount for understanding their chemical and biological properties. While standard analytical techniques are routinely employed, advanced characterization methods are often necessary to resolve intricate structural details, especially in cases of regio- and stereoisomerism.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural characterization. nih.gov Multinuclear NMR techniques, including 1H, 13C, and 15N NMR, along with two-dimensional experiments such as COSY, HSQC, and HMBC, are invaluable for assigning the substitution pattern on the indazole ring. nih.gov For instance, NMR is a powerful tool to differentiate between N-1 and N-2 substituted indazoles, as the chemical shifts of the ring protons and carbons are significantly different in the two isomers. nih.gov
Mass spectrometry (MS) is another essential tool for the characterization of indazole derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental composition and confirming the identity of synthesized compounds. amazonaws.com Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of indazoles, which can provide further structural information.
X-ray crystallography provides the definitive three-dimensional structure of crystalline compounds. nih.gov For complex indazole structures, single-crystal X-ray diffraction analysis is the gold standard for determining the precise arrangement of atoms, including the regiochemistry of substitution and the conformation of substituents. This technique has been used to confirm the structure of various indazole derivatives, providing unequivocal proof of their synthesis. nih.gov
The future of characterization in this field will likely involve the increased application of more sophisticated techniques. For example, solid-state NMR could be employed to study the structure of non-crystalline or poorly crystalline indazole derivatives. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to separate and characterize isomeric species. The integration of data from multiple analytical techniques will be crucial for the comprehensive characterization of increasingly complex indazole-based molecules. For a molecule like this compound, a combination of these advanced techniques would be necessary to fully confirm its structure and stereochemistry.
Strategies for Synthesis of Highly Substituted and Functionalized 2H-Indazoles
The demand for structurally diverse and highly functionalized 2H-indazoles for applications in drug discovery and materials science necessitates the development of robust and versatile synthetic strategies. A key challenge is the introduction of multiple substituents onto the indazole core with high regiocontrol.
Late-stage functionalization has emerged as a powerful strategy to rapidly generate libraries of analogues from a common intermediate. acs.org This approach avoids the need for de novo synthesis for each new derivative and allows for the introduction of functional groups at a late stage in the synthetic sequence. C-H activation is a particularly attractive method for late-stage functionalization, enabling the direct introduction of substituents at various positions of the indazole ring. acs.orgrsc.org For example, a regioselective C-H functionalization at the C5-position of a 4,6-disubstituted indazole, followed by nucleophilic aromatic substitution at the C4-position, provides two sequential points for diversification, leading to rapid access to 4,5,6-trisubstituted indazoles. acs.org
The synthesis of polysubstituted indazoles often requires careful planning to control regioselectivity. The use of directing groups can be an effective strategy to guide the functionalization to a specific position on the indazole ring. The development of removable directing groups would be particularly valuable, as they can be cleaved after the desired functionalization has been achieved.
Future research in this area should focus on the development of more general and predictable methods for the synthesis of highly substituted 2H-indazoles. The exploration of novel catalytic systems and the development of new multicomponent reactions will be crucial. For the synthesis of a specific, highly functionalized molecule like this compound, a combination of these strategies, such as a regioselective synthesis of the core followed by late-stage functionalization, could be a viable approach. The development of modular synthetic platforms that allow for the easy introduction of various substituents will be key to unlocking the full potential of the 2H-indazole scaffold in various scientific disciplines. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-2-(2-nitrophenyl)-2H-indazole, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via alkylation of nitro-substituted indazole precursors. For example, reacting 6-nitro-1H-indazole with bromoethane in tetrahydrofuran (THF) using potassium carbonate as a base and tetra--butylammonium iodide as a catalyst (66% yield after recrystallization from ethanol) .
- Critical Factors : Reaction time (48 hours at room temperature) and solvent choice (THF vs. DMF) significantly impact substitution efficiency. Impurities often arise from incomplete alkylation or nitro group reduction, necessitating chromatographic purification or recrystallization .
Q. How can structural features like intramolecular hydrogen bonding and π-π stacking be experimentally validated?
- Methodology : X-ray crystallography is the gold standard. For this compound derivatives, intramolecular C–H···Cl hydrogen bonds and π-π stacking interactions (e.g., centroid distances of 3.54 Å) are confirmed via refinement of anisotropic displacement parameters () and Hirshfeld surface analysis .
- Data Interpretation : Compare experimental bond angles (e.g., C7–Cl1 bond angle: 128.73°) with DFT-calculated geometries to validate intramolecular interactions .
Q. What strategies mitigate nitro group instability during functionalization?
- Methodology : Use mild reducing agents (e.g., hydrazine hydrate with Raney nickel) for selective nitro group reduction without altering chloro or aryl substituents. Protect reactive sites via temporary silylation or acetylation during harsh reactions .
Q. How are preliminary biological activities screened for indazole derivatives?
- Methodology : Conduct in vitro assays targeting kinases or GPCRs. For example, anti-angiogenic activity is assessed using endothelial cell migration assays, with IC values compared to reference compounds like 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising regioselectivity?
- Methodology : Employ microwave-assisted synthesis to reduce reaction time (e.g., from 48 hours to <6 hours) while maintaining >60% yield. Use phase-transfer catalysts (e.g., PEG-400) to enhance alkylation efficiency in biphasic systems .
- Data Contradiction : Traditional thermal methods (66% yield) vs. microwave-assisted routes (72% yield) show trade-offs between scalability and energy input .
Q. How are contradictory spectral data (e.g., NMR vs. XRD) resolved for nitro-substituted indazoles?
- Methodology : Use 2D NMR (COSY, NOESY) to resolve signal overlap from aromatic protons. Cross-validate with XRD-derived torsion angles (e.g., N1–N2–C7–Cl1: 179.83°) to confirm conformational stability .
- Case Study : Discrepancies in NMR shifts for C8 (δ 111.24 ppm) vs. DFT predictions (δ 110.9 ppm) highlight solvent effects on chemical shielding .
Q. What crystallographic techniques characterize polymorphic forms of this compound?
- Methodology : Perform single-crystal XRD with synchrotron radiation (λ = 0.71073 Å) to resolve subtle packing differences. Analyze hydrogen-bonding networks (e.g., C8–H8B···Cl1: 3.2158 Å) and π-π interactions across polymorphs .
Q. How do computational models predict binding affinities of indazole derivatives to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
